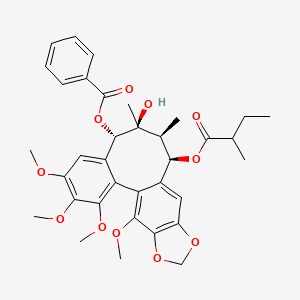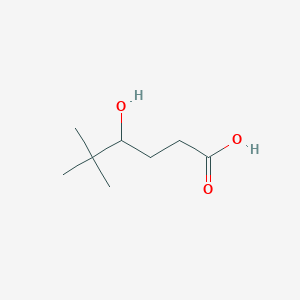
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
准备方法
The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol typically involves the condensation of appropriate thiazole precursors with cyclopentanone derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
化学反应分析
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
科学研究应用
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for developing new antimicrobial and anticancer agents.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .
相似化合物的比较
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
These compounds share the thiazole ring structure but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.
属性
分子式 |
C10H16N2OS |
|---|---|
分子量 |
212.31 g/mol |
IUPAC 名称 |
1-(2-amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H16N2OS/c1-9(2)3-4-10(13,6-9)7-5-12-8(11)14-7/h5,13H,3-4,6H2,1-2H3,(H2,11,12) |
InChI 键 |
ZFSOORKQCQIFLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C1)(C2=CN=C(S2)N)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)

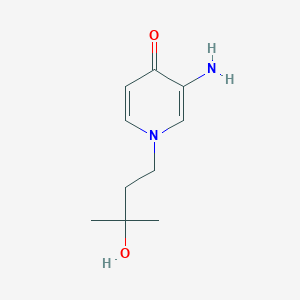
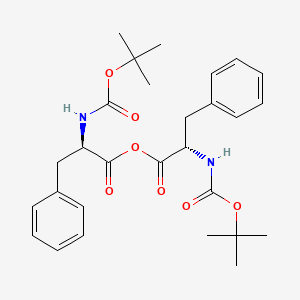
![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)
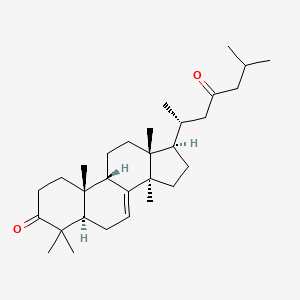

![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)
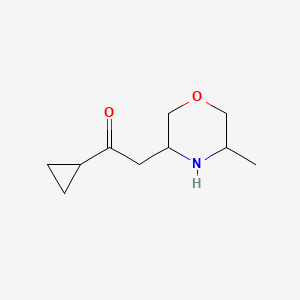
![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
